

Comprehensive Application Notes and Protocols for Tolclofos-Methyl Control of *Rhizoctonia solani*

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Compound Focus: Tolclofos-methyl

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Introduction to Tolclofos-Methyl and Its Efficacy Against *Rhizoctonia solani*

Tolclofos-methyl (FRAC code 14) is a systemic fungicide with protective and curative properties that has demonstrated consistent efficacy against various anastomosis groups of *Rhizoctonia solani* across multiple crops. This phenyl ester fungicide interferes with lipid synthesis and membrane integrity in fungal pathogens, effectively inhibiting both mycelial growth and sclerotia development [1]. The fungicide has become a cornerstone in management programs for diseases caused by *R. solani*, including black scurf of potato, root rot in lupine, strawberry, and lettuce, and damping-off in various horticultural crops. Sensitivity studies have confirmed that *R. solani* exhibits high sensitivity to **tolclofos-methyl**, with reported EC₅₀ values ranging from **0.001 to 0.098 µg a.i. ml⁻¹** across different anastomosis groups, demonstrating consistently strong inhibition of mycelial growth [2].

The continued efficacy of **tolclofos-methyl** against *R. solani* makes it a valuable tool for soilborne disease management, particularly when implemented within integrated resistance management frameworks. These application notes provide detailed protocols for researchers and agricultural professionals seeking to optimize **tolclofos-methyl** use in both experimental and commercial settings against *R. solani*, with comprehensive methodologies for efficacy assessment under controlled and field conditions.

Application Protocols and Efficacy Data

Soil Treatment Methods and Dosage Guidelines

Standard soil incorporation represents the traditional application method for **tolclofos-methyl**, requiring incorporation into the upper 10-cm soil layer before planting. Research on ornamental bulbs demonstrated that this approach requires 25 kg active ingredient (a.i.) per hectare in sandy soils to achieve effective control of *R. solani* [3]. The soil incorporation method ensures uniform distribution of the fungicide throughout the rhizosphere, creating a protective zone that inhibits fungal penetration of plant tissues. However, research has revealed that **pathogenic strains** of *R. solani* exhibit differential temperature preferences for infection, with warmth-preferring strains being pathogenic in late spring and summer when young bulbs are susceptible, while cold-preferring strains attack young sprouts in winter and early spring [3]. This biological variation influences control efficacy at different dosages.

The alternative **furrow application technique** (during planting operations) has demonstrated comparable disease control with substantially reduced chemical inputs. This method requires only 12.5 kg a.i. per hectare – approximately 50% of the standard soil incorporation dosage [3]. For warmth-preferring strains active during warmer seasons, research indicates effective control can be achieved with dosages as low as 4 kg a.i. per hectare applied directly on and around bulbs during planting. However, for cold-preferring strains that attack during winter and spring, dosages lower than 12.5 kg a.i. per hectare generally provide insufficient control [3]. This differential efficacy based on strain temperature preferences and seasonal activity patterns must be considered when designing application protocols.

Table 1: **Tolclofos-Methyl** Application Methods and Dosages for *Rhizoctonia solani* Control

Application Method	Dosage (kg a.i./ha)	Target Strains	Efficacy Level	Crop Reference
Soil Incorporation (0-10 cm depth)	25.0	All <i>R. solani</i> strains	High	Ornamental bulbs
Furrow Application (during planting)	12.5	Cold-preferring strains	High	Ornamental bulbs

Application Method	Dosage (kg a.i./ha)	Target Strains	Efficacy Level	Crop Reference
In-Furrow (targeted application)	4.0	Warmth-preferring strains	High	Young bulbs
Comparison: Fludioxonil	-	Multiple AGs	High (EC ₅₀ 0.06-0.09 µg/ml)	Potato

Comparative Efficacy Data

Tolclofos-methyl has demonstrated excellent performance in comparative fungicide studies. In South African trials evaluating *R. solani* isolates from potatoes, **tolclofos-methyl** and fludioxonil exhibited significantly greater control of stem canker and black scurf compared to other fungicides, while azoxystrobin was the least effective [2]. Similar research found **tolclofos-methyl** among the most effective fungicides in reducing sclerotial germination of *R. solani*, alongside benomyl and captan [4]. The commercial formulation **Rizolex-T**, which combines **tolclofos-methyl** with thiram (FRAC code M3), has shown remarkable efficacy against *R. solani* in lupine, reducing pre-emergence damping-off to 4% compared to 40% in infected controls and increasing survived plants to 88% [1]. This combination approach provides multi-site activity that may delay resistance development while broadening the spectrum of control.

Table 2: Comparative Sensitivity of *Rhizoctonia solani* to Various Fungicides

Fungicide	FRAC Code	EC ₅₀ Range (µg a.i. ml ⁻¹)	Sensitivity Level	Application Recommendations
Tolclofos-methyl	14	0.001-0.098	High	Soil incorporation or in-furrow application
Fludioxonil	12	0.06-0.09	High	Seed treatment or soil application
Azoxystrobin	11	<0.09 to >5.0	Variable to Insensitive	Avoid where resistance documented

Fungicide	FRAC Code	EC ₅₀ Range (µg a.i. ml ⁻¹)	Sensitivity Level	Application Recommendations
Pencycuron	22	Variable	Moderate	Combine with other chemistries
Iprodione	2	Variable	Moderate	Rotate with high-efficacy products
Benomyl	1	Variable	Moderate	Resistance concerns limit use

Detailed Experimental Protocols

In Vitro Sensitivity Assays

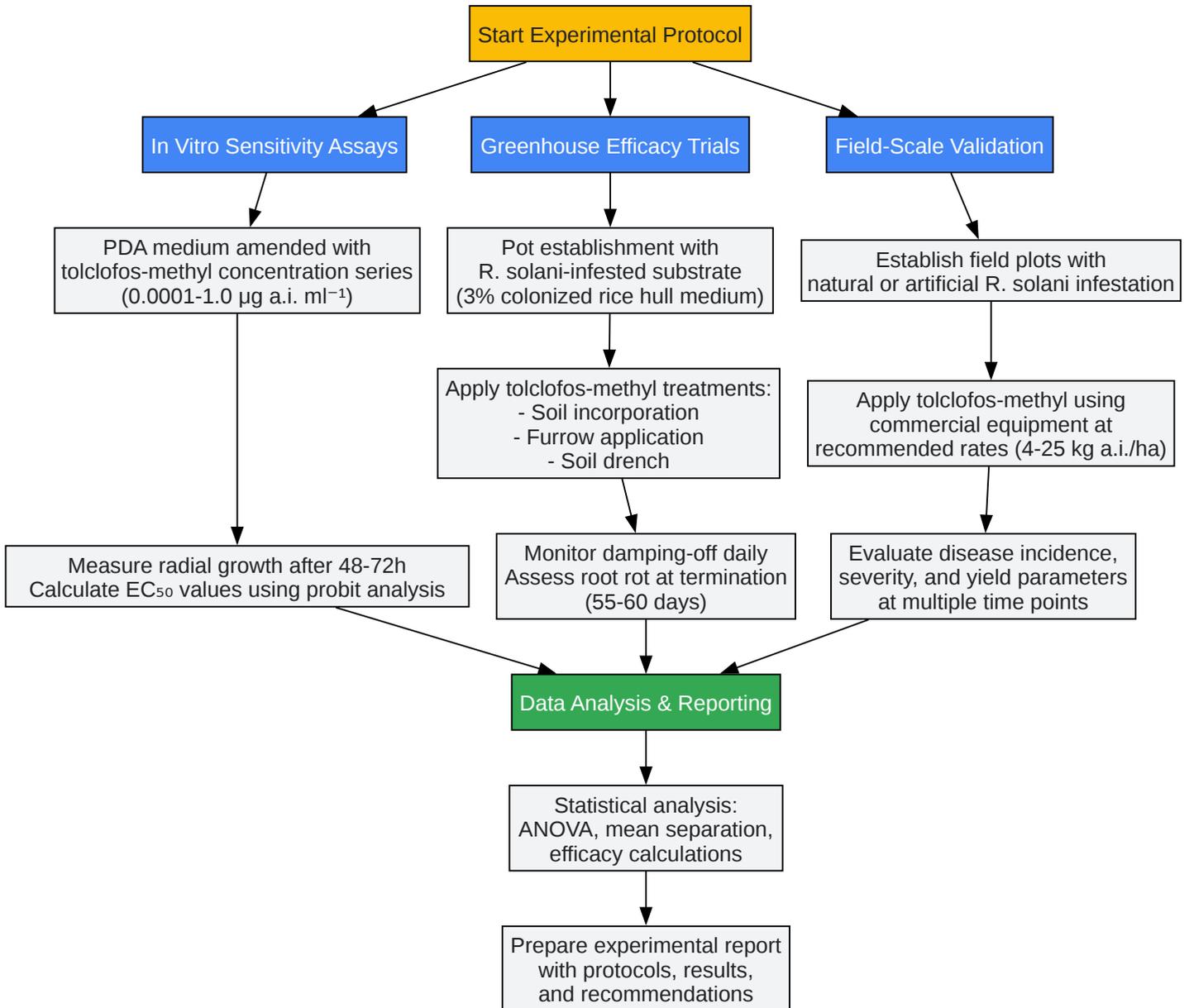
Protocol for determining EC₅₀ values: Prepare a stock solution of technical grade **tolclofos-methyl** in appropriate solvent (typically acetone or methanol) and incorporate into molten potato dextrose agar (PDA) after autoclaving to create a concentration series (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0 µg a.i. ml⁻¹). Include solvent-only controls. Transfer 5-mm mycelial plugs from actively growing *R. solani* colonies (4-7 days old) to the center of amended plates. Incubate at 25±1°C for 2-3 days, then measure radial growth in two perpendicular diameters. Calculate percent inhibition relative to control, then determine EC₅₀ values using probit or logit analysis [2]. For sclerotial germination assays, surface-sterilize sclerotia from 14-day-old cultures and place on fungicide-amended PDA, recording germination percentage after 48-72 hours [4].

Strain characterization should precede sensitivity testing, as differential sensitivity exists among anastomosis groups. Molecular identification of AGs through ITS sequencing is recommended, following the protocol of Valfrè et al. who characterized isolates before biocontrol testing [5]. Maintain a reference collection of known sensitivity for quality control. Testing should include multiple isolates (minimum 5-10 per AG) to capture population variability. This protocol successfully identified the high sensitivity of South African *R. solani* populations to **tolclofos-methyl**, with EC₅₀ values significantly lower than for other fungicides like azoxystrobin [2].

Greenhouse Pot Trials

Potting and inoculation system: Utilize 12 L plastic pots filled with sterile peat-based substrate (2:1 peat moss to sterile soil). One week before transplanting, infest soil with *R. solani* inoculum prepared as colonized rice hull medium (3% w/w) [6]. For lupine trials, apply **tolclofos-methyl** as soil drench at transplanting using commercial formulation (e.g., Rizolex-T) at recommended field rate. Include infected untreated controls and non-infested healthy controls. Use completely randomized design with 4-6 replications per treatment and 3-4 plants per pot [1].

Disease assessment should record pre- and post-emergence damping-off daily for 4-6 weeks. At trial termination (typically 55-60 days), carefully wash root systems and evaluate for root rot severity using standardized scales (e.g., 0-5 scale where 0 = healthy, 5 = completely necrotic roots). Calculate percent disease incidence and severity index. Additionally, measure plant growth parameters (height, fresh/dry weight of shoots and roots) and physiological parameters including photosynthetic pigments, antioxidant enzymes, and phenolic content to assess plant health improvements beyond disease control [1]. These comprehensive measurements revealed that **tolclofos-methyl** not only controlled lupine root rot but also restored plant growth and physiological parameters to near-healthy levels [1].



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Figure 1: Experimental workflow for evaluating **tolclofos-methyl** efficacy against *Rhizoctonia solani* under in vitro, greenhouse, and field conditions.

Field Evaluation Protocols

Experimental design: Establish randomized complete block designs with 4-6 replications. Plot size should be sufficient to accommodate crop-specific spacing (e.g., 3-5 m rows for potatoes). For artificial inoculation, apply *R. solani*-infested grain inoculum (20-30 g/m²) during planting. Apply **tolclofos-methyl** treatments using commercial equipment calibrated to deliver precise rates (e.g., 4-25 kg a.i./ha depending on target strains and application method) [3]. Include untreated controls and reference fungicides (e.g., flutolanil, fludioxonil) for comparative efficacy assessment.

Disease and yield assessment: Evaluate disease development weekly using standardized scales. For potato black scurf, record stem canker severity (0-5 scale) during mid-season and black scurf incidence on tubers at harvest. Calculate Area Under Disease Progress Curve (AUDPC) values for statistical comparison. At harvest, assess yield parameters (total and marketable yield) and conduct quality assessments. Research demonstrated that **tolclofos-methyl** provided significantly better control of stem canker and black scurf compared to azoxystrobin in field trials, highlighting its continued field efficacy [2]. In lupine field trials, Rizolex-T (**tolclofos-methyl** + thiram) reduced root rot incidence to 23.1% compared to 63.6% in infected controls [1].

Resistance Management and Integrated Control Strategies

Resistance Development Concerns

Although *R. solani* populations generally remain sensitive to **tolclofos-methyl**, laboratory studies have demonstrated that **isolates can be adapted** to grow on media amended with **tolclofos-methyl** at concentrations 500 times the initial inhibitory level [7]. This acquired resistance persisted after five transfers

on fungicide-free medium, indicating stable genetic adaptation. Critically, pathogenicity of resistant isolates was not reduced, though their growth rates on PDA were significantly lower than wild-type isolates [7]. This finding highlights the potential for resistance development under continuous selection pressure. Recent sensitivity monitoring in South Africa confirmed continued efficacy but identified variable sensitivity to other fungicide chemistries, underscoring the need for ongoing resistance surveillance [2].

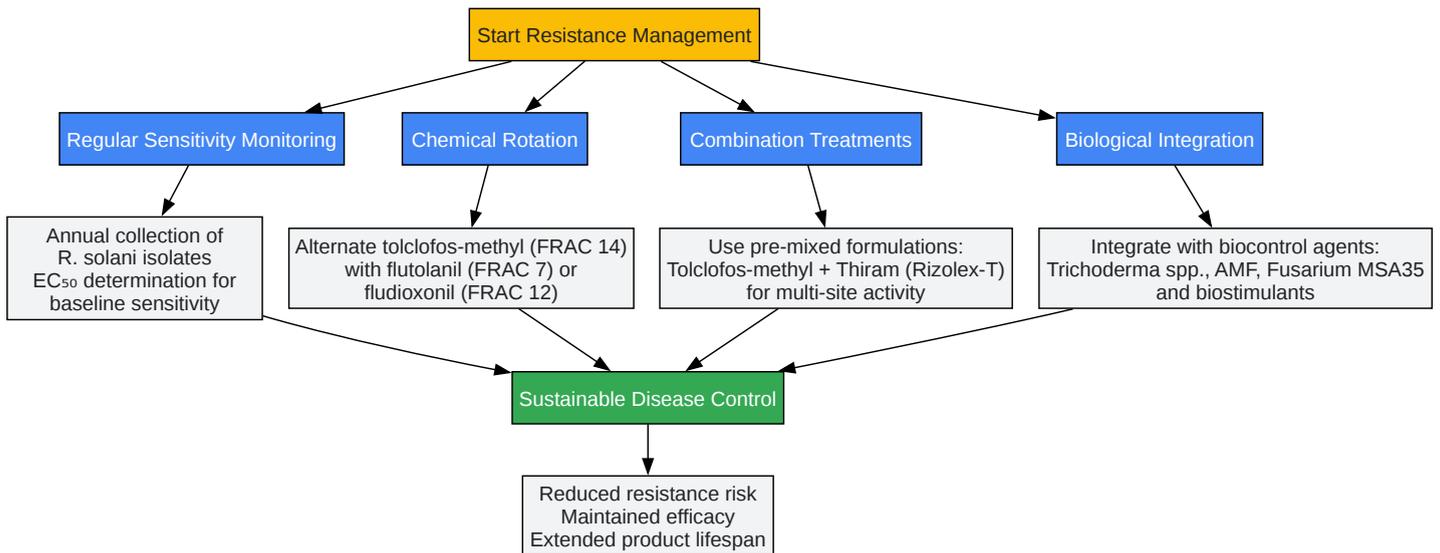
The **FRAC classification** places **tolclofos-methyl** in group 14 (lipid synthesis and membrane integrity inhibitors), indicating specific target site activity that confers higher resistance risk compared to multi-site inhibitors. The mechanism of resistance is believed to involve target site modifications, though the precise genetic basis in *R. solani* requires further elucidation. Resistance management strategies must account for this potential, particularly in cropping systems with high disease pressure and frequent fungicide applications.

Integrated Resistance Management Strategies

Rotation with alternative chemistries: Implement planned alternation with fungicides from different FRAC groups exhibiting efficacy against *R. solani*. Flutolanil (FRAC group 7) has demonstrated similar efficacy to **tolclofos-methyl** in ornamental bulb trials and represents a suitable rotational partner [3]. Fludioxonil (FRAC group 12) also shows high efficacy against *R. solani* (EC_{50} 0.06-0.09 $\mu\text{g a.i. ml}^{-1}$) and provides an additional rotation option [2].

Combination treatments: Utilize formulated mixtures containing **tolclofos-methyl** with partner fungicides having different modes of action. The commercial product Rizolex-T combines **tolclofos-methyl** with thiram (FRAC code M3, multi-site activity), enhancing spectrum and potentially delaying resistance development [1]. Research shows this combination effectively reduces damping-off and root rot while maintaining plant growth and yield parameters.

Biological integration: Combine **tolclofos-methyl** with biocontrol agents in integrated programs. *Trichoderma asperellum* FC80 has demonstrated 38% efficacy against *R. solani* in strawberries, while combinations with biostimulants reached 43% efficacy [5]. Similarly, arbuscular mycorrhizal fungi (AMF) such as *Entrophospora lutea* have shown efficacy comparable to **tolclofos-methyl** in lupine while enhancing plant growth and nutrient uptake [1]. These biologicals can be deployed in rotation or combination with reduced-rate chemical applications to maintain efficacy while reducing selection pressure.



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Figure 2: Integrated resistance management strategy for ***tolclofos-methyl*** against *Rhizoctonia solani*, incorporating monitoring, rotation, combination treatments, and biological controls.

Alternative and Emerging Control Strategies

Biological Control Agents

Several **biological control agents** have demonstrated efficacy against *R. solani* and represent alternatives or complements to ***tolclofos-methyl***. *Trichoderma asperellum* FC80 achieved 38% disease reduction in strawberry trials, while its combination with biostimulants increased efficacy to 42-43% [5]. *Fusarium*

oxysporum MSA35, isolated from suppressive soils, also shows promise as a biological control agent. Additionally, specific arbuscular mycorrhizal fungi (AMF), particularly *Entrophospora lutea* and *Rhizophagus intraradices*, reduced root rot incidence in lupine to 24.3% and 30.1% respectively, compared to 63.6% in infected controls [1]. These AMF treatments not only controlled disease but also enhanced plant growth, nutrient uptake, and defense enzyme activities, providing multiple benefits beyond pathogen suppression.

The **compatibility** of biological controls with **tolclofos-methyl** requires further investigation, but sequential applications may provide integrated benefits. Biologicals can be deployed preventively to establish protective rhizosphere communities, with **tolclofos-methyl** applied curatively when disease pressure escalates. This approach maximizes both preventive and curative capabilities while potentially reducing chemical inputs. Research indicates that microbial biocontrol agents and organic amendments improve soil quality and support beneficial microbial populations, creating less favorable conditions for *R. solani* establishment and pathogenesis [6].

Nanotechnology Approaches

Metal oxide nanoparticles represent emerging alternatives for *R. solani* management. Silicon dioxide (SiO₂), copper oxide (CuO), and gamma iron oxide (γ Fe₂O₃) nanoparticles have demonstrated efficacy in inducing systemic resistance in lettuce against *R. solani* [6]. These nanomaterials applied at 100-200 mg L⁻¹ significantly reduced root rot symptoms and decreased AUDPC values while enhancing plant physiological status. Treatment with nanoparticles increased protein and chlorophyll content, enhanced antioxidant enzyme activities (superoxide dismutase, catalase, and ascorbate peroxidase), and upregulated pathogenesis-related genes (PR1, PR3, PR4) and the ethylene-responsive transcription factor 1A gene (ERT1) [6].

The **induction of systemic resistance** through nanoparticle application represents a novel mechanism of action distinct from conventional fungicides. This approach may provide complementary activity when used with **tolclofos-methyl** in integrated programs. Nanoparticles offer potential benefits as seed treatments or soil amendments that prime plant defense systems before pathogen challenge. However, further research is needed to optimize application methods, determine field efficacy, and assess environmental safety before widespread commercial recommendation.

Conclusion and Research Recommendations

Tolclofos-methyl remains a highly effective solution for *R. solani* management when applied according to optimized protocols. The key application considerations include: (1) matching application method and dosage to target *R. solani* strains based on their temperature preferences, (2) implementing strategic resistance management through rotation and combination treatments, and (3) integrating with biological and cultural controls for sustainable disease management. Researchers should establish baseline sensitivity monitoring programs to detect potential resistance shifts and validate integrated strategies under local conditions.

Promising research directions include further exploration of **tolclofos-methyl** compatibility with biocontrol agents, evaluation of precision application technologies to reduce chemical inputs, and investigation of molecular mechanisms underlying both fungicide activity and resistance development. As agricultural systems evolve toward greater sustainability, **tolclofos-methyl** will likely play an important – though potentially changing – role in comprehensive *R. solani* management programs that prioritize both efficacy and stewardship.

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